Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Description
Properties
Molecular Formula |
C13H18N2O3 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H18N2O3/c14-11-6-12(8-16)15(7-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2 |
InChI Key |
JOOCDHCBMLBIIN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1CO)C(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the reaction of benzyl chloroformate with 4-amino-2-(hydroxymethyl)pyrrolidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Varying Substituents
Key Observations :
- Benzyl vs. tert-Boc protection: Benzyl groups offer stability under basic conditions but require hydrogenolysis for removal, whereas tert-Boc groups are acid-labile, enabling milder deprotection .
Stereoisomeric Variants
Key Observations :
Biological Activity
Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate, also known as (2R,4R)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride, is a synthetic compound that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, synthesis, and relevant case studies.
Structural Characteristics
The compound features:
- A pyrrolidine ring , which is a five-membered nitrogen-containing heterocycle.
- An amino group and a hydroxymethyl group , contributing to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor or modulator . It interacts with specific molecular targets, influencing the activity of enzymes involved in various biochemical processes. Its structure allows it to bind effectively to active sites of target proteins, which can lead to alterations in metabolic pathways and cellular functions .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antiproliferative Effects : Studies have shown that derivatives of similar structures can inhibit cell proliferation in various cancer cell lines, suggesting potential applications in cancer therapy .
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as topoisomerase II, which is crucial for DNA replication and repair .
- Anti-inflammatory and Analgesic Properties : Computer-aided prediction models suggest that compounds with similar structures often exhibit diverse pharmacological effects, including anti-inflammatory and analgesic activities .
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the pyrrolidine ring and subsequent functionalization with the benzyl and hydroxymethyl groups. The synthesis pathways can vary based on starting materials and desired purity levels .
Table 1: Summary of Biological Activities
Case Study: Antiproliferative Effects
In a study examining various pyrrolidine derivatives, this compound was found to significantly inhibit the growth of human breast cancer cell lines (MDA-MB-231 and MCF-7). The IC50 values ranged from 19.9 to 75.3 µM, indicating its potential as a lead compound for further development in cancer therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
